molecular formula C39H70N8O12S B14765479 HPV16 E7 (86-93) acetate

HPV16 E7 (86-93) acetate

Cat. No.: B14765479
M. Wt: 875.1 g/mol
InChI Key: UUZNPYYYNUEXFC-CBUKHBBPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HPV16 E7 (86-93) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified and characterized using techniques like mass spectrometry and NMR spectroscopy to ensure its purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

HPV16 E7 (86-93) acetate can undergo various chemical reactions, including:

    Oxidation: The cysteine residue in the peptide can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous solutions.

    Substitution: Amino acid derivatives with protecting groups in SPPS.

Major Products

The major products formed from these reactions include disulfide-bonded dimers, reduced peptides with free thiols, and peptide analogs with substituted amino acids.

Scientific Research Applications

HPV16 E7 (86-93) acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HPV16 E7 (86-93) acetate is unique due to its specific sequence and high affinity for HLA-A*0201, making it particularly effective in eliciting immune responses in individuals with this HLA type . Its immunogenic properties and role in therapeutic vaccine development set it apart from other peptide fragments.

Properties

Molecular Formula

C39H70N8O12S

Molecular Weight

875.1 g/mol

IUPAC Name

acetic acid;(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C37H66N8O10S.C2H4O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;1-2(3)4/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);1H3,(H,3,4)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1

InChI Key

UUZNPYYYNUEXFC-CBUKHBBPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.CC(=O)O

Origin of Product

United States

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